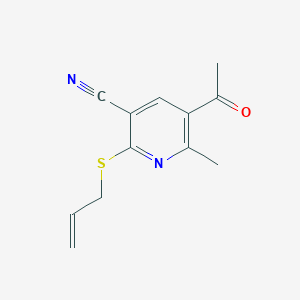

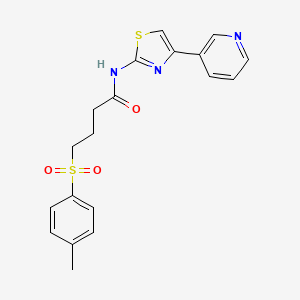

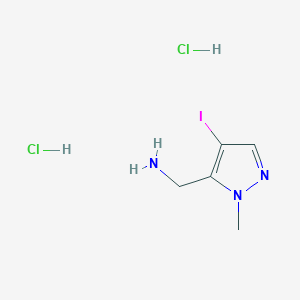

![molecular formula C11H16N2O2S B2606609 [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine CAS No. 918812-54-1](/img/structure/B2606609.png)

[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a phenyl group through a sulfonyl linkage . The InChI code for this compound is 1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 .Physical And Chemical Properties Analysis

“[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

The compound and its derivatives have been utilized in the field of organic synthesis, specifically as catalysts. For instance, derivatives of this compound have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical pincer palladacycles. These derivatives demonstrate good activity and selectivity in catalytic applications, maintaining the palladacycle in the Pd(II) state (Roffe et al., 2016).

Synthesis of Complex Heterocyclic Structures

The compound has been involved in the synthesis of complex heterocyclic structures such as piperidines, pyrrolizidines, indolizidines, and quinolizidines. This process involves conjugate additions, intramolecular acylation, and further transformations, contributing to the synthesis of dendrobatid alkaloids, showcasing the compound's versatility in complex organic synthesis (Back & Nakajima, 2000).

Complementary Hydrogen Bonding Studies

Studies involving [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine derivatives have contributed to understanding the complementary hydrogen bonding, particularly in Schiff base compounds. This understanding is crucial for designing molecules with specific interaction patterns in the solid state, which is fundamental for materials science and molecular recognition (Akerman & Chiazzari, 2014).

Development of High-Performance Materials

The compound's derivatives have been used to synthesize novel fluorinated polyamides with remarkable properties, including high solubility in organic solvents, excellent thermal stability, and impressive mechanical strength. These materials are significant for high-performance applications in various industries due to their low dielectric constants and high transparency (Liu et al., 2013).

Neurotransmission and Cognitive Function

Although not directly related to the compound , studies on similar aryl pyridyl sulfones have shown significant findings in neurotransmission, particularly involving the 5-HT6 receptor. These findings contribute to the understanding of cognitive functions and the potential therapeutic application of similar compounds in treating cognitive deficits (Riemer et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-pyrrolidin-1-ylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUNPFIXEBUMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

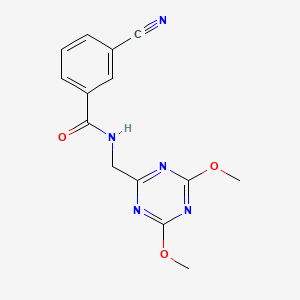

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)

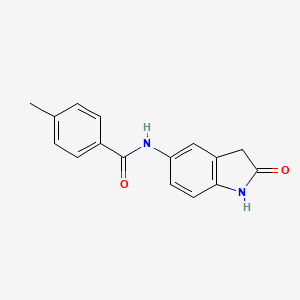

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)

![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

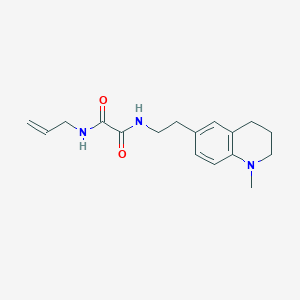

![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)